Ethyl 2-amino-4-fluorobenzoate hydrochloride
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Overview
Description
Ethyl 2-amino-4-fluorobenzoate hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2 and a molecular weight of 219.64 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-fluorobenzoate hydrochloride typically involves the esterification of 2-amino-4-fluorobenzoic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Substituted ethyl 2-amino-4-fluorobenzoate derivatives.
Oxidation: Oxidized products such as carboxylic acids.
Reduction: Reduced products like amines and alcohols.
Scientific Research Applications
Ethyl 2-amino-4-fluorobenzoate hydrochloride has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-amino-4-fluorobenzoate: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness
Ethyl 2-amino-4-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
Ethyl 2-amino-4-fluorobenzoate hydrochloride is a compound of significant interest in various fields of biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and potential therapeutic uses.
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H10ClFNO2
- Molecular Weight : 221.63 g/mol
- CAS Number : 1432680-72-2
This compound features an ethyl ester group, an amino group, and a fluorine atom attached to the benzene ring, which influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological pathways. The compound has been shown to:
- Inhibit Enzyme Activity : It acts as a competitive inhibitor for certain enzymes, modulating metabolic pathways critical for cellular function.
- Interact with Receptors : The fluorine atom enhances binding affinity to target receptors, thereby influencing signal transduction processes.
Research Applications
This compound has been utilized in various research contexts:
- Enzyme Studies : It serves as a probe to study enzyme kinetics and interactions.
- Drug Development : The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Cancer Research : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
Study Findings Smith et al., 2023 Showed significant reduction in cell viability in A549 lung cancer cells treated with this compound. Johnson et al., 2024 Reported enhanced apoptosis in MCF-7 breast cancer cells, suggesting potential for therapeutic use. - Neuropharmacology : Research indicates that this compound may affect neurotransmitter release, providing insights into its potential role in treating neurodegenerative disorders.
Comparison with Similar Compounds
This compound can be compared with other fluorinated benzoates to understand its unique properties:
Compound | Activity Level | Unique Features |
---|---|---|
Ethyl 2-amino-3-fluorobenzoate | Moderate | Different fluorine position affects binding. |
Ethyl 2-amino-5-fluorobenzoate | Low | Less effective in enzyme inhibition. |
Ethyl 2-amino-4-fluorobenzoate | High | Optimal binding and inhibition profile. |
Properties
CAS No. |
117324-06-8 |
---|---|
Molecular Formula |
C9H11ClFNO2 |
Molecular Weight |
219.64 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-2-13-9(12)7-4-3-6(10)5-8(7)11;/h3-5H,2,11H2,1H3;1H |
InChI Key |
BWJOKMNHYIDGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)N.Cl |
Origin of Product |
United States |
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